6-Azaspiro[3.4]octane-5,7-dione

Catalog No.
S661266
CAS No.
1497-16-1
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Azaspiro[3.4]octane-5,7-dione

CAS Number

1497-16-1

Product Name

6-Azaspiro[3.4]octane-5,7-dione

IUPAC Name

6-azaspiro[3.4]octane-5,7-dione

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c9-5-4-7(2-1-3-7)6(10)8-5/h1-4H2,(H,8,9,10)

InChI Key

JIGMIHMXIINUHH-UHFFFAOYSA-N

SMILES

C1CC2(C1)CC(=O)NC2=O

Canonical SMILES

C1CC2(C1)CC(=O)NC2=O
  • Organic synthesis: The presence of the two ketone groups (C=O) and the nitrogen atom (N) suggests potential applications in organic synthesis as a building block for the construction of more complex molecules.
  • Medicinal chemistry: The cyclic structure and functional groups might hold promise for further investigation in the field of medicinal chemistry, potentially leading to the discovery of novel drug candidates.

6-Azaspiro[3.4]octane-5,7-dione is a bicyclic compound characterized by its unique spiro structure, which contains a nitrogen atom in the ring system. Its molecular formula is C7H9NO2, and it has a molecular weight of 139.15 g/mol. The compound features two carbonyl groups located at the 5 and 7 positions of the spiro framework, contributing to its reactivity and potential biological activity .

The chemical reactivity of 6-Azaspiro[3.4]octane-5,7-dione primarily stems from its carbonyl groups. It can undergo various reactions typical of diketones, such as:

  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols to form imines or acetals.
  • Cyclization: Under specific conditions, it may undergo intramolecular cyclization to form more complex structures.

These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .

Several synthetic routes have been developed for producing 6-Azaspiro[3.4]octane-5,7-dione:

  • Annulation Reactions: One of the primary methods involves annulating a cyclopentane ring with appropriate precursors to form the spiro structure.
  • Cyclization of Diketones: Starting from diketones or similar precursors, cyclization can yield the desired compound through controlled reaction conditions.
  • Multistep Synthesis: More complex syntheses may involve multiple steps including functional group transformations, protecting group strategies, and final cyclization to achieve the target compound .

6-Azaspiro[3.4]octane-5,7-dione has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a valuable scaffold for designing novel drugs targeting various diseases.
  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential applications in creating polymers or materials with specific properties due to its unique chemical structure.

Interaction studies involving 6-Azaspiro[3.4]octane-5,7-dione focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Initial studies suggest that modifications to the compound can enhance its interaction with target sites, which is crucial for drug design . Further research is needed to fully understand these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 6-Azaspiro[3.4]octane-5,7-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Azaspiro[3.4]octane-6,8-dioneSimilar spiro structure with different carbonyl positionsPotentially different biological activities
7-Azaspiro[3.4]octane-6,8-dioneContains an additional nitrogen atomMay exhibit distinct pharmacological properties
5,7-Diazaspiro[3.4]octaneTwo nitrogen atoms in the spiro frameworkIncreased polarity may affect solubility

These compounds illustrate variations in nitrogen positioning and substitution that can significantly influence their chemical behavior and biological activity compared to 6-Azaspiro[3.4]octane-5,7-dione .

Annulation reactions represent a cornerstone for constructing the spirocyclic core of 6-azaspiro[3.4]octane-5,7-dione. A widely adopted method involves the annulation of cyclopentane derivatives with azetidine precursors, leveraging the reactivity of carbonyl groups to form the fused bicyclic system. For instance, rhodium-catalyzed oxidative annulation of diazopenicillanates with propylene oxide enables precise control over ring size and stereochemistry.

Key advancements include the use of Wittig olefination to introduce exocyclic double bonds, followed by intramolecular cyclization to complete the spiro framework. Computational studies at the DFT level have validated the regio- and stereoselectivity of these annulations, particularly in the formation of four consecutive stereogenic centers.

Annulation MethodStarting MaterialCatalystYield (%)
Rhodium-catalyzed oxidationDiazopenicillanateRh₂(OAc)₄70–85
Wittig olefination6-OxopenicillanateNone28–51
Palladium-mediated cyclizationCyclopentane derivativesPd(dppf)Cl₂65–78

Multi-Step Reaction Pathways for Bicyclic Lactam Formation

Multi-step syntheses often combine Curtius rearrangement and intramolecular nucleophilic additions to assemble the bicyclic lactam structure. For example, β-keto carboxylic acids undergo a one-pot cascade reaction to form spirolactams via transient isocyanate intermediates. This approach avoids racemization and achieves enantiomeric excesses >98% in optimized conditions.

A patented four-step route illustrates:

  • Chloroacetylation of 3-((benzylamino)methyl)oxetane-3-ol.
  • Self-cyclization under basic conditions.
  • Reduction with lithium aluminum hydride.
  • Catalytic hydrogenation to remove protecting groups.
    This pathway yields 2,5-dioxa-8-azaspiro[3.5]nonane analogs with 81% overall efficiency.

Catalytic Approaches to Nitrogen-Containing Spiro Systems

Catalytic methods enhance atom economy and selectivity in spirocycle synthesis. Iridium-catalyzed C–H amidation enables direct functionalization of unactivated C(sp³)–H bonds, forming δ-lactams with >90% yield in dichloromethane at 80°C. Similarly, copper-DMAP systems facilitate oxidative lactamization of β-keto acids, achieving 92% conversion under mild conditions.

Catalyst SystemSubstrateReaction TypeEfficiency (%)
Ir(ppy)₃/NaBArF₄DioxazolonesC–H amidation92
Cu(OTf)₂/DMAPβ-Keto acidsOxidative lactamization88
Rh₂(OAc)₄DiazopenicillanatesAnnulation85

Solvent and Temperature Optimization in Cyclization Reactions

Solvent polarity and temperature critically influence cyclization kinetics. Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their ability to stabilize transition states in annulation steps, while sulfolane improves solubility in high-temperature reactions (80–100°C). For example, dropwise addition of chloroacetyl chloride in DCM at ≤10°C minimizes side reactions during spirocycle formation.

Reaction StepSolventTemperature (°C)Purity (%)
ChloroacetylationDCM1095
Self-cyclizationToluene8089
Catalytic hydrogenationEthanol/THF5098

Ring-Closing Mechanisms in Azaspiro Synthesis

The construction of azaspiro frameworks involves several distinct mechanistic pathways, each offering unique advantages for accessing specific molecular architectures [3]. Ring-closing metathesis has emerged as a particularly powerful approach for spirocycle formation, enabling the construction of complex bicyclic systems through well-defined catalytic processes [13] [14].

The selenium-based [3] sigmatropic rearrangement combined with ruthenium-catalyzed ring-closing metathesis represents a highly effective strategy for azaspiro ring system synthesis [3]. This methodology demonstrates exceptional efficiency, with key steps achieving 86% yield for the sigmatropic rearrangement and 80% yield for the subsequent ring-closing metathesis transformation [3]. The synthetic route achieves approximately 20% overall yield across 10 laboratory operations, highlighting the practical utility of this mechanistic approach [3].

Domino radical bicyclization mechanisms have proven particularly valuable for constructing azaspiro frameworks through formation and capture of alkoxyaminyl radicals [5]. These processes involve multiple sequential bond formations, with initial 5-exo-trig cyclization generating alkoxyaminyl radicals that undergo subsequent capture by alkene moieties in another 5-exo-trig closure [5]. The methodology demonstrates broad substrate scope, achieving yields ranging from 11% to 67% with consistent trans configuration preference [5].

Table 1: Ring-Closing Mechanisms and Yields in Azaspiro Synthesis

MechanismKey IntermediateYield RangeConfiguration PreferenceReference
Ring-closing metathesisAllylic selenide80-86%Not specified [3]
Domino radical bicyclizationAlkoxyaminyl radical11-67%Trans preferred [5]
Catalytic cycloisomerizationCarbene intermediate21->99%Highly selective [8]
Gold-catalyzed domino cyclizationTetracyclic scaffoldVariableSubstrate dependent [24]

The gold-catalyzed domino cyclization mechanism operates through a cascade catalysis pathway involving both substrate and counterion interactions [24]. Computational studies reveal that the gold-counterion cascade mechanism represents the most energetically favorable pathway due to hydrogen bonding stabilization and optimal coordination geometries in transition states [24]. The calculated activation energy of 28.0 kcal/mol serves as the rate-determining step for the overall transformation [24].

Stereochemical Control During Bicyclic System Assembly

Stereochemical control in azaspiro synthesis represents a critical aspect of mechanistic understanding, particularly given the multiple stereocenters that can be generated during bicyclic system assembly [20] [29]. The formation of spirocyclic structures requires precise control over facial selectivity and conformational preferences to achieve desired stereochemical outcomes [20].

The stereoselective approach to azaspiro[5.5]undecane ring systems demonstrates how stereochemical control can be achieved through careful manipulation of reaction conditions and substrate design [7] [20]. The conjugate addition of oximes onto dienes generates transient nitrones that undergo intramolecular dipolar cycloaddition, leading to bicyclic isoxazolidine formation with high stereoselectivity [7]. The dominant stereochemical control factor involves A(1,3)-strain present in planar vinylogous amide intermediates, with stereoelectronically preferred axial attack by organocuprate reagents at the beta-position [20].

Enzymatic stereodivergent synthesis represents an emerging approach for controlling spirocycle stereochemistry, with engineered carbene transferases achieving exceptional selectivity [8]. These biocatalytic systems demonstrate remarkable control over both diastereoselectivity and enantioselectivity, with diastereomeric ratios ranging from 52.5:47.5 to greater than 99.5:0.5 and enantiomeric ratios from 51:49 to greater than 99.5:0.5 [8]. The stereodivergent platform operates effectively at substrate concentrations up to 150 millimolar, demonstrating practical scalability [8].

Table 2: Stereochemical Control Parameters in Azaspiro Synthesis

Control MethodDiastereomeric RatioEnantiomeric RatioKey Control ElementReference
A(1,3)-strain controlHigh selectivityNot reportedVinylogous amide conformation [20]
Enzymatic carbene transfer52.5:47.5 to >99.5:0.551:49 to >99.5:0.5Active site geometry [8]
Facial epoxidationSingle stereoisomerComplete selectivityBeta-face selectivity [29]
Concerted rearrangementStereospecificRetained configurationTransition state geometry [22]

The formation of spirooxindole rings through enzymatic catalysis demonstrates remarkable stereochemical control through precise substrate orientation within enzyme active sites [29]. Crystallographic studies reveal that flavin-dependent monooxygenases achieve stereoselective epoxidation through careful positioning of cofactors relative to substrate molecules [29]. The beta-face epoxidation mechanism triggers semipinacol rearrangement processes that generate specific stereochemical outcomes with complete selectivity [29].

Concerted ring expansion mechanisms provide another avenue for achieving stereochemical control in spirocycle formation [22]. The ring expansion of bicyclic methyleneaziridines proceeds through aziridinium ylide intermediates that undergo concerted [3]-Stevens rearrangement with near-barrierless activation [22]. The concerted nature of this transformation ensures stereospecific outcomes, with stereochemical information transferred directly from substrate to product without epimerization [22].

Intermediate Characterization in Multi-Step Syntheses

Comprehensive characterization of reaction intermediates represents a crucial component of mechanistic understanding in azaspiro synthesis [11] [30]. Advanced spectroscopic techniques combined with crystallographic analysis provide detailed insights into intermediate structures and their roles in determining reaction outcomes [11].

Nuclear magnetic resonance spectroscopy serves as the primary tool for intermediate characterization, with specific attention to nitrogen-containing heterocycles [11]. The observation of nitrogen-14 magnetic resonance signals provides particularly valuable information about nitrogen environment and geometry [11]. For spirocyclic azetidine intermediates, nitrogen-14 resonances observed at -312.29 parts per million with line widths of 1470 hertz indicate near-planar nitrogen geometry with rapid inversion through low-energy barriers [11].

Crystallographic characterization of spirocyclic intermediates reveals critical structural features that influence subsequent transformations [11] [30]. Single crystal X-ray diffraction studies demonstrate that spirocyclic azetidine moieties adopt planar conformations in the solid state, with crystallographically imposed mirror plane symmetry [11]. The structural analysis reveals slight thermal ellipsoid elongation in directions perpendicular to the molecular plane, suggesting weak tendencies toward pyramidalization [11].

Table 3: Spectroscopic Characterization Data for Azaspiro Intermediates

Intermediate TypeNMR Chemical Shift (ppm)Line Width (Hz)Structural FeatureReference
Spirocyclic azetidine-312.29 (¹⁴N)1470Near-planar nitrogen [11]
Nitro-substituted analog-8.12 (¹⁴N)285Aromatic environment [11]
Alkoxyaminyl radicalVariableBroadRadical character [5]
Aziridinium ylideNot observed-Transient intermediate [22]

The characterization of transient intermediates requires specialized techniques due to their short lifetimes and reactive nature [22]. Computational studies complement experimental observations by providing detailed geometries and energetics for intermediates that cannot be directly observed [22]. Density functional theory calculations reveal that aziridinium ylide intermediates possess specific conformational preferences that determine subsequent reaction pathways [22].ination of substituent effects on intermediate stability and reactivity provides insights into reaction optimization strategies [25]. Electron-withdrawing groups positioned strategically within spirocyclic frameworks can stabilize radical intermediates and facilitate subsequent transformations [25]. The systematic variation of substituent patterns enables fine-tuning of reaction conditions to maximize yields and selectivity [25].

Advanced mass spectrometric techniques contribute to intermediate characterization by providing molecular weight confirmation and fragmentation patterns . The molecular ion peaks observed at specific mass-to-charge ratios confirm the formation of expected intermediates, while fragmentation patterns provide structural information about connectivity and substitution patterns . These analytical approaches prove particularly valuable for characterizing intermediates in complex multi-step synthetic sequences where multiple pathways may compete .

XLogP3

-0.2

Other CAS

1497-16-1

Wikipedia

6-Azaspiro(3.4)octane-5,7-dione

Dates

Modify: 2023-08-15

Explore Compound Types